Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate
CAS No.: 97148-39-5
Cat. No.: VC21341517
Molecular Formula: C7H10N2O4
Molecular Weight: 186.17 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 97148-39-5 |
---|---|
Molecular Formula | C7H10N2O4 |
Molecular Weight | 186.17 g/mol |
IUPAC Name | azane;(2Z)-2-(furan-2-yl)-2-methoxyiminoacetic acid |
Standard InChI | InChI=1S/C7H7NO4.H3N/c1-11-8-6(7(9)10)5-3-2-4-12-5;/h2-4H,1H3,(H,9,10);1H3/b8-6-; |
Standard InChI Key | ZWNSXPIVYODLLM-PHZXCRFESA-N |
Isomeric SMILES | CO/N=C(/C1=CC=CO1)\C(=O)O.N |
SMILES | CON=C(C1=CC=CO1)C(=O)[O-].[NH4+] |
Canonical SMILES | CON=C(C1=CC=CO1)C(=O)O.N |
Appearance | Off-White Solid |
Melting Point | 170-173°C |
Chemical Identity and Structure
Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate is an organofuran compound characterized by a specific stereochemical configuration. The compound exists as an ammonium salt, which significantly influences its solubility profile and chemical behavior in various environments.
Basic Identification Parameters
The compound is identified through several standardized chemical identifiers that allow for precise recognition in chemical databases and literature.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
Chemical Name | Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate |
Molecular Formula | C₇H₁₀N₂O₄ |
CAS Registry Number | 97148-39-5 |
EINECS | 405-990-1 |
Synonyms | (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt; (Z)-2-Methoxyimino-2-Furanacetic Acid Ammonium Salt |
The structural composition of this compound includes a furan ring substituted at the 2-position, with a methoxyimino group and an acetate moiety forming an ammonium salt . This specific arrangement of functional groups contributes to its distinctive chemical properties and reactivity patterns.
Structural Representation
The compound's structure features a Z-configuration at the C=N bond of the methoxyimino group, which is a critical aspect of its stereochemistry. This configuration is particularly significant for its biological activity and pharmaceutical applications.
Table 2: Structural Identifiers
Identifier | Value |
---|---|
InChI | InChI=1S/C7H7NO4.H3N/c1-11-8-6(7(9)10)5-3-2-4-12-5;/h2-4H,1H3,(H,9,10);1H3/b8-6-; |
InChIKey | ZWNSXPIVYODLLM-PHZXCRFESA-N |
SMILES | CO/N=C(/C1=CC=CO1)\C(=O)O.N |
The Z-configuration is specifically identified in the InChI notation by the "/b8-6-;" segment, indicating the geometric isomerism present in the molecule . This stereochemical feature is essential for understanding the compound's behavior in chemical reactions and biological systems.
Physical and Chemical Properties
Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate possesses distinct physical and chemical properties that determine its behavior in various applications and synthesis processes.
Physical Properties
The compound exists as a solid at room temperature with specific thermal characteristics that are important for handling and processing considerations.
Table 3: Physical Properties
Property | Value | Source |
---|---|---|
Physical State | Solid | |
Molecular Weight | 186.165 g/mol | |
Melting Point | 182°C | |
Boiling Point | 284.7°C at 760 mmHg | |
Density | 1.417 g/ml | |
Flash Point | 126°C |
These physical properties are crucial for determining appropriate handling procedures, storage conditions, and processing methods in industrial and laboratory settings.
Chemical Reactivity
The chemical behavior of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate is primarily defined by its functional groups, including the furan ring, methoxyimino group, and the acetate moiety.
The furan ring, being an electron-rich heterocycle, is susceptible to electrophilic substitution reactions. The methoxyimino group introduces specific reactivity patterns that are valuable in synthetic chemistry, particularly in pharmaceutical development. The ammonium acetate component influences the compound's solubility profile, making it more water-soluble than its free acid counterpart .
This unique combination of functional groups contributes to the compound's value as a synthetic intermediate, especially in the preparation of cephalosporin antibiotics and other biologically active molecules.
Synthesis Methods
Several approaches have been developed for the synthesis of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate, with specific methods designed to ensure high stereoselectivity for the Z-isomer.
Traditional Synthetic Routes
The synthesis of this compound typically involves multiple steps that must be carefully controlled to achieve the desired stereochemical outcome.
Table 4: General Synthesis Pathway
Step | Reaction | Key Conditions |
---|---|---|
1 | Formation of 2-oxo-2-furanacetic acid | Metal salt catalysis with 2-acetyl furan and sodium nitrite |
2 | Conversion to methoxyimino derivative | Reaction with methoxyamine or a suitable precursor |
3 | Salt formation | Neutralization with ammonia to form the ammonium salt |
This synthetic pathway requires careful control of reaction conditions to ensure the formation of the Z-isomer with high selectivity .
Patented High-Selectivity Method
A patent (mentioned in search result ) describes an improved method for the preparation of the syn-(Z)-isomer with enhanced stereoselectivity. This approach employs specific catalytic systems and reaction conditions to favor the formation of the Z-configuration, which is crucial for the compound's biological activity .
The patented method represents a significant advancement in the synthesis of this compound, potentially enabling more efficient and targeted production for pharmaceutical applications .
Applications and Uses
Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate has diverse applications across several scientific and industrial domains, with its primary importance being in pharmaceutical development.
Pharmaceutical Applications
The compound has significant relevance in pharmaceutical chemistry, particularly as an intermediate in antibiotic synthesis.
Table 5: Pharmaceutical Applications
Application Area | Specific Role | Relevance |
---|---|---|
Antibiotic Synthesis | Intermediate in cephalosporin production | The methoxyimino group enhances antibacterial activity by inhibiting bacterial cell wall synthesis |
Anti-inflammatory Agents | Precursor for bioactive compounds | Similar structural compounds have shown promise in anti-inflammatory activities |
Antifungal Compounds | Building block for antifungal agents | The furan moiety contributes to antifungal properties in derivative compounds |
The Z-configuration of the methoxyimino group is particularly critical for the compound's efficacy in pharmaceutical applications, as this stereochemistry significantly influences the biological activity of the resulting drugs.
Research and Industrial Applications
Beyond pharmaceutical development, the compound serves various functions in research and industrial settings.
Table 6: Research and Industrial Applications
Sector | Application | Details |
---|---|---|
Scientific Research | Chemical probe | Used to study specific biological pathways and mechanisms |
Material Science | Precursor for specialty materials | Component in the synthesis of advanced materials with specific properties |
Agrochemical Development | Intermediate for crop protection agents | Building block for compounds with agricultural relevance |
These diverse applications demonstrate the compound's versatility and importance across multiple scientific disciplines .
Hazard Parameter | Classification | Information Source |
---|---|---|
Hazard Codes | F (Flammable) | |
Risk Phrases | R11 | |
Safety Phrases | S2-S22-S43 |
These classifications indicate that the compound is flammable and requires appropriate safety measures during handling and storage .
Scenario | Recommended Action |
---|---|
General Handling | Medical attention is required in case of exposure; show safety data sheet to medical personnel |
Inhalation Exposure | Remove to fresh air; seek medical attention if symptoms develop |
Skin Contact | Remove contaminated clothing; wash with soap and water; consult a doctor |
Eye Contact | Rinse with water for at least 15 minutes; consult a doctor |
Ingestion | Rinse mouth; seek immediate medical attention |
These safety recommendations emphasize the importance of proper protective equipment and handling protocols when working with the compound .
Current Research and Future Perspectives
Research on Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate continues to evolve, with ongoing investigations into new applications and improved synthesis methods.
Recent Research Developments
Additionally, investigations into the compound's biological activities have revealed potential applications beyond its traditional use in antibiotic synthesis. Studies suggest promising activities in other therapeutic areas, though these findings require further validation and development.
Future Research Directions
Several promising research directions could expand the utility and understanding of this compound in the coming years.
Table 9: Future Research Opportunities
Research Area | Potential Development | Significance |
---|---|---|
Green Synthesis | Development of environmentally friendly production methods | Reduced environmental impact and production costs |
Structure-Activity Relationship Studies | Detailed analysis of how structural modifications affect biological activity | More effective pharmaceutical derivatives |
Novel Applications | Exploration of applications in emerging fields such as nanomaterials and bioelectronics | Expanded utility across scientific disciplines |
These research directions highlight the ongoing interest in this compound and its potential for future innovations across multiple scientific domains.
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